molecular formula C8N16O8 B14279562 1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- CAS No. 155438-17-8

1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-

Cat. No.: B14279562
CAS No.: 155438-17-8
M. Wt: 448.19 g/mol
InChI Key: IVCQFLKNWUTVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- is a complex heterocyclic compound known for its energetic properties. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of nitro groups and azo linkages in its structure contributes to its high energy density and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- involves multiple steps. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0-5°C). This reaction yields the desired compound after purification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,5-Oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- involves its interaction with molecular targets through its nitro and azo groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Oxadiazole, 3,3’-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- is unique due to its high thermal stability and density, which make it an excellent candidate for high-energy applications. Its structural features, such as the presence of multiple nitro and azo groups, contribute to its distinct reactivity and energetic properties .

Properties

CAS No.

155438-17-8

Molecular Formula

C8N16O8

Molecular Weight

448.19 g/mol

IUPAC Name

bis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-yl]diazene

InChI

InChI=1S/C8N16O8/c25-23(26)7-5(19-31-21-7)13-11-3-1(15-29-17-3)9-10-2-4(18-30-16-2)12-14-6-8(24(27)28)22-32-20-6

InChI Key

IVCQFLKNWUTVMM-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1N=NC2=NON=C2[N+](=O)[O-])N=NC3=NON=C3N=NC4=NON=C4[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.